3-Bromophenanthrene-9,10-dione
CAS No.: 13292-05-2
Cat. No.: VC21300966
Molecular Formula: C14H7BrO2
Molecular Weight: 287.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13292-05-2 |
|---|---|
| Molecular Formula | C14H7BrO2 |
| Molecular Weight | 287.11 g/mol |
| IUPAC Name | 3-bromophenanthrene-9,10-dione |
| Standard InChI | InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H |
| Standard InChI Key | OFVPOKPVPJPQAY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O |
Introduction
Chemical and Physical Properties
3-Bromophenanthrene-9,10-dione possesses distinct chemical and physical characteristics that are essential for understanding its behavior in various applications and reactions.
Basic Identifiers and Structural Information
Physical Properties
Structural Representations
The compound can be represented through various chemical notation systems:
| Notation Type | Representation | Source |
|---|---|---|
| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
| InChI | InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |
| InChIKey | OFVPOKPVPJPQAY-UHFFFAOYSA-N |
The molecule's structure features a tricyclic phenanthrene core with a bromine atom at the 3-position and two carbonyl groups at the 9 and 10 positions, creating a quinone functionality within the central ring .
Synthesis Methods
Several approaches have been developed for the synthesis of 3-Bromophenanthrene-9,10-dione, with each method offering specific advantages depending on scale, available starting materials, and desired purity.
Bromination of Phenanthrene-9,10-dione
The most common synthetic route involves the bromination of phenanthrene-9,10-dione:
The detailed procedure as described in the literature involves:
-
Addition of phenanthrene-9,10-dione to 98% sulfuric acid
-
Gradual addition of NBS (N-bromosuccinimide)
-
Stirring at room temperature for 12 hours
-
Filtration of the precipitate, washing with water, and drying to yield the product
Advanced Synthetic Approaches
A more sophisticated approach for related compounds like 3-bromo-6-chloro-phenanthrene-9,10-dione involves:
This more complex approach demonstrates the possibility of introducing additional functionalities to the phenanthrene core while maintaining good yields, which is valuable for creating specialized derivatives .
Applications in Science and Industry
3-Bromophenanthrene-9,10-dione has found utility across multiple scientific disciplines and industrial applications, owing to its unique structure and reactivity profile.
Organic Electronics
The compound has shown promise in the field of organic electronics, particularly as a precursor for materials used in:
The molecule's ability to participate in charge transfer processes makes it particularly valuable for developing organic electronic components.
Photoclick Chemistry
A significant application area for 3-Bromophenanthrene-9,10-dione and related phenanthrenequinones is in photoclick chemistry:
Recent research has focused on enhancing the reactivity of phenanthrenequinones through modifications such as thiophene substitution at the 3-position of the PQ scaffold, which significantly increases the population of the reactive triplet state during excitation .
Biological Activities and Medicinal Chemistry
The compound exhibits various biological activities that have attracted interest in medicinal chemistry:
These biological properties suggest potential therapeutic applications, though more research is needed to fully explore its pharmaceutical potential.
Research Tool in Synthetic Chemistry
3-Bromophenanthrene-9,10-dione serves as a valuable building block in synthetic chemistry:
The presence of the bromine atom at the 3-position makes this compound particularly useful for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex molecules .
Proper handling procedures include using appropriate personal protective equipment, working in well-ventilated areas, and following standard laboratory safety practices for chemical compounds .
Recent Research Developments
Recent scientific investigations have expanded our understanding of 3-Bromophenanthrene-9,10-dione and related compounds, opening new avenues for applications.
Enhanced Photoclick Chemistry
Research has focused on improving the efficiency of photoreactions involving phenanthrenequinones:
These advancements have led to more efficient photoclick reactions with unprecedented reactivity, expanding the potential applications in bioconjugation and material science .
Development of Advanced Materials
The compound has been utilized in the synthesis of advanced materials for electronic applications:
This research demonstrates the significant potential of 3-Bromophenanthrene-9,10-dione derivatives in developing high-performance materials for next-generation electronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume